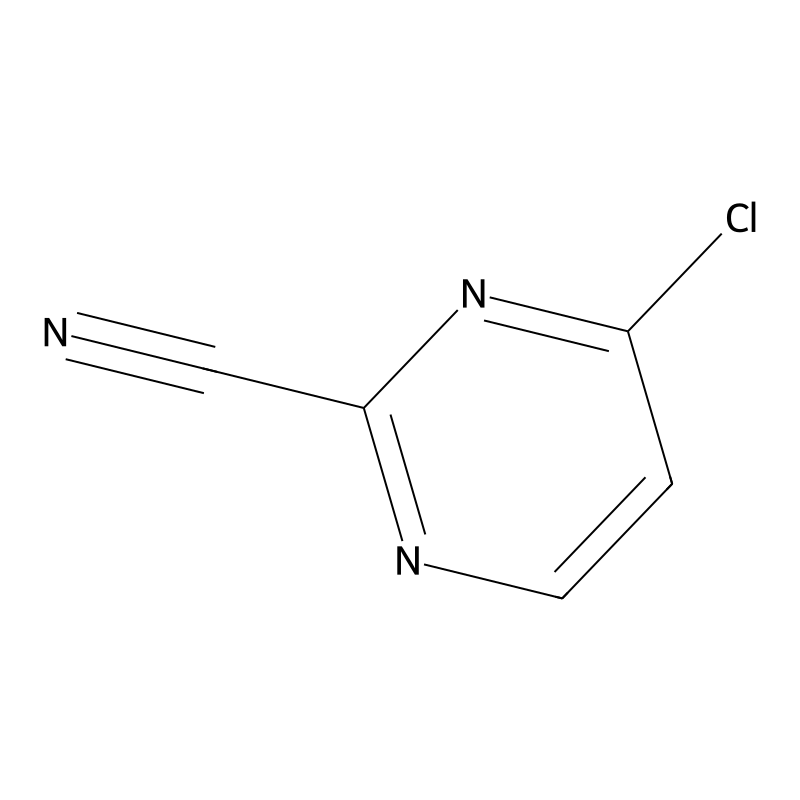4-Chloropyrimidine-2-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anti-inflammatory Activities
Scientific Field: Pharmacology
Summary of the Application: Pyrimidines, including 4-Chloropyrimidine-2-carbonitrile, are known to display a range of pharmacological effects including anti-inflammatory activities.
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.
Synthesis of Trichloropyrimidine
Scientific Field: Organic Chemistry
Summary of the Application: 4,5,6-Trichloropyrimidine-2-carbonitrile is synthesized from 4,6-dichloro-2-(methylthio)-pyrimidine.
Results or Outcomes: 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile was finally converted into 4,5,6-trichloropyrimidine-2-carbonitrile in a moderate (30%) yield in a two-step procedure.
Synthesis of Pyrimidine Derivatives
Summary of the Application: Pyrimidines, including 4-Chloropyrimidine-2-carbonitrile, are used in the synthesis of new pyrimidine derivatives.
Results or Outcomes: The synthesis of new pyrimidine derivatives can lead to compounds with novel properties, which can be useful in various applications.
Transition Metal-Catalysed Coupling Reactions
Scientific Field: Inorganic Chemistry
Summary of the Application: 4,5,6-Trichloropyrimidine-2-carbonitrile, which can be synthesized from 4-Chloropyrimidine-2-carbonitrile, is interesting due to its multiple reactive sites.
Synthesis of Fused Pyrimidines
Summary of the Application: o-Aminopyrimidine aldehydes and ketones, which can be synthesized from 4-Chloropyrimidine-2-carbonitrile, are used as precursors to fused pyrimidines.
Methods of Application: The synthesis involves a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent.
Results or Outcomes: The synthesis of fused pyrimidines can lead to compounds with novel properties, which can be useful in various applications.
Synthesis of 2-Substituted 4-Aminopyrimidine-5-Carbaldehydes
Summary of the Application: 4-Chloropyrimidine-2-carbonitrile is used in the synthesis of 2-substituted 4-aminopyrimidine-5-carbaldehydes.
Methods of Application: The synthesis is carried out by the reduction of 2,4-diaminopyrimidine-5-carbonitrile.
Results or Outcomes: The synthesis of 2-substituted 4-aminopyrimidine-5-carbaldehydes can lead to compounds with novel properties, which can be useful in various applications.
4-Chloropyrimidine-2-carbonitrile is an organic compound with the molecular formula . It features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, and a cyano group (-C≡N) at position 2. The presence of a chlorine atom at position 4 enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is characterized by its pale yellow crystalline appearance and has diverse applications in pharmaceuticals and agrochemicals due to its biological activity and ability to undergo various chemical transformations .
- Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic attack, allowing for the substitution of the chlorine with various nucleophiles, such as amines or alcohols, to form new derivatives.
- Suzuki-Miyaura Coupling: This reaction can be employed to couple 4-chloropyrimidine-2-carbonitrile with aryl or vinyl boronic acids, facilitating the formation of biaryl compounds .
- Cyclization Reactions: The compound can be involved in cyclization reactions leading to the formation of more complex heterocycles, which are often biologically active.
Research indicates that 4-chloropyrimidine-2-carbonitrile exhibits significant biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The chlorinated pyrimidine derivatives often show enhanced activity against various pathogens compared to their non-chlorinated counterparts. Furthermore, some derivatives of this compound have demonstrated inhibitory effects on certain enzymes, making them candidates for drug development in treating diseases such as cancer and infections .
Several methods exist for synthesizing 4-chloropyrimidine-2-carbonitrile:
- Chlorination of Pyrimidine Derivatives: Starting from pyrimidine-2-carbonitrile, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
- Nucleophilic Substitution: Reacting 4-chloropyrimidine with suitable nucleophiles can yield 4-chloropyrimidine-2-carbonitrile through substitution reactions.
- Cyclization Reactions: Utilizing precursors that contain cyano groups and appropriate leaving groups can lead to the formation of this compound via cyclization processes .
4-Chloropyrimidine-2-carbonitrile finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
- Agrochemicals: This compound is utilized in developing herbicides and pesticides due to its biological activity against plant pathogens.
- Material Science: Its derivatives are explored for use in creating advanced materials with specific electronic properties .
Studies on the interactions of 4-chloropyrimidine-2-carbonitrile with biological systems indicate that it can bind effectively to certain receptors and enzymes, leading to potential therapeutic effects. Interaction studies often focus on its binding affinity and selectivity towards specific biological targets, which are crucial for drug design processes. The compound's ability to modulate biological pathways makes it a subject of interest in pharmacological research .
Several compounds share structural similarities with 4-chloropyrimidine-2-carbonitrile, but they differ in functional groups or positions of substituents. Below is a comparison highlighting their uniqueness:
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








